![molecular formula C19H21N5O4S B2500304 N-(3-methoxybenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223775-15-2](/img/structure/B2500304.png)
N-(3-methoxybenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Overview
Description
“N-(3-methoxybenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide” is a complex organic compound that contains several functional groups and heterocyclic rings . It has a morpholino group, a thiazolo[4,5-d]pyrimidin-6(7H)-one moiety, and a methoxybenzyl group . These groups are common in many bioactive compounds, suggesting that this compound might have interesting biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system . Unfortunately, without specific information on this compound, it’s hard to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of several heterocyclic rings and functional groups . These groups can engage in a variety of interactions, including hydrogen bonding and pi-stacking, which could influence the compound’s properties .
Chemical Reactions Analysis
This compound contains several functional groups that could potentially undergo a variety of chemical reactions . For example, the amide group could participate in condensation or hydrolysis reactions, while the morpholino group could be involved in substitution reactions .
Scientific Research Applications
Synthesis and Drug Design
- Novel compounds derived from similar complex structures have been synthesized for potential medicinal applications. For example, synthesis of novel heterocyclic compounds such as benzodifuranyls, triazines, and thiazolopyrimidines has been explored for their anti-inflammatory and analgesic properties. Such compounds are initiated from related chemical structures and show promising biological activities (Abu‐Hashem et al., 2020).
Anticancer Activity
- Aryloxy groups attached to the pyrimidine ring in related acetamide derivatives have been tested for anticancer activity against multiple cancer cell lines, demonstrating the potential for similar structures to act as anticancer agents (Al-Sanea et al., 2020).
Structural Analysis
- Crystal structures of related compounds provide foundational knowledge for understanding the molecular interactions and stability of complex molecules, essential for drug design and material science applications (Galushchinskiy et al., 2017).
Antioxidant Activity
- Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, indicating the potential for related structures to serve as antioxidants (Chkirate et al., 2019).
Cytotoxic Activity
- Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, based on the optimization of virtual screening hits, have been synthesized and tested for cytotoxicity against human cancer cell lines, showing potential for similar compounds to be used in cancer therapy (Ding et al., 2012).
Future Directions
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-27-14-4-2-3-13(9-14)10-20-15(25)11-24-12-21-17-16(18(24)26)29-19(22-17)23-5-7-28-8-6-23/h2-4,9,12H,5-8,10-11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXHISPRAVTYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide |
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